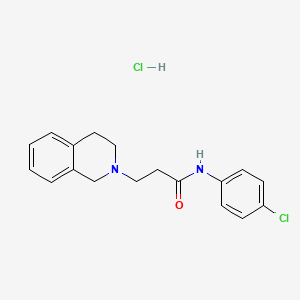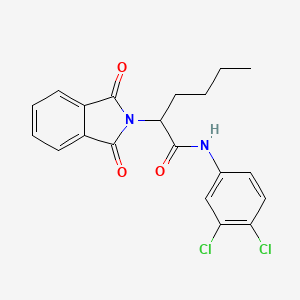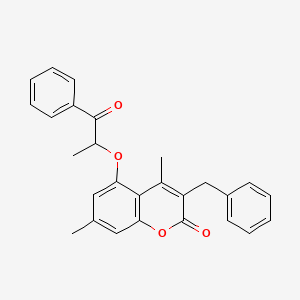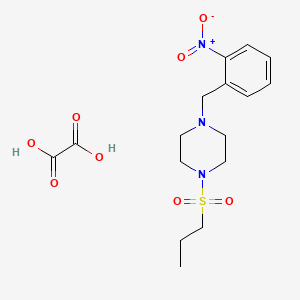
N-(4-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide hydrochloride
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide hydrochloride, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. CP-47,497 is often used in scientific research to study the effects of cannabinoids on the brain and body.
Wirkmechanismus
CP-47,497 acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When CP-47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-47,497 has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-47,497 in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of CB1 receptor activation. However, one limitation of using CP-47,497 is its potency, which can make it difficult to accurately dose in experiments. Additionally, CP-47,497 has been shown to have a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on CP-47,497. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects. Another area of research is the study of the long-term effects of CP-47,497 on the brain and body. Finally, there is a need for more research on the potential therapeutic uses of CP-47,497 and other synthetic cannabinoids.
Wissenschaftliche Forschungsanwendungen
CP-47,497 is commonly used in scientific research to study the effects of cannabinoids on the brain and body. It is often used as a reference compound in studies of synthetic cannabinoids, as well as in studies of the endocannabinoid system. CP-47,497 has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O.ClH/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21;/h1-8H,9-13H2,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJBZXVEIITTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3946950.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3946956.png)

![17-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3946965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B3946973.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3946988.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)
![methyl 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3947001.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)

